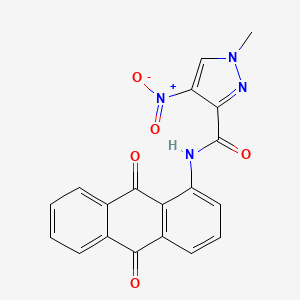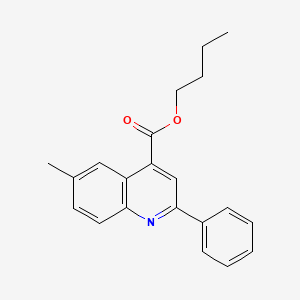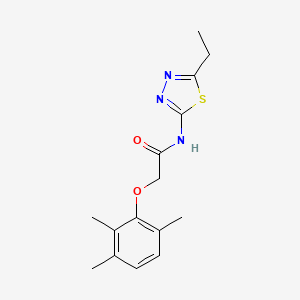![molecular formula C19H22N6O3 B11621127 6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 618383-73-6](/img/structure/B11621127.png)
6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-imino-11-méthyl-7-(2-morpholin-4-yléthyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tétradéca-3(8),4,9,11,13-pentaène-5-carboxamide est un composé organique complexe avec une structure tricyclique unique.
Méthodes De Préparation
La synthèse du 6-imino-11-méthyl-7-(2-morpholin-4-yléthyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tétradéca-3(8),4,9,11,13-pentaène-5-carboxamide implique plusieurs étapes. La voie de synthèse commence généralement par la préparation de la structure tricyclique de base, suivie de l’introduction des groupes imino, méthyle, morpholin-4-yléthyle et oxo. Les conditions de réaction nécessitent souvent des catalyseurs et des solvants spécifiques pour garantir le rendement et la pureté du produit souhaité. Les méthodes de production industrielle peuvent impliquer l’augmentation de l’échelle de ces réactions en utilisant des réacteurs à flux continu et l’optimisation des paramètres réactionnels pour obtenir une efficacité et une rentabilité accrues .
Analyse Des Réactions Chimiques
Ce composé subit diverses réactions chimiques, y compris l’oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et les nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut conduire à la formation de dérivés oxo correspondants, tandis que la réduction peut produire des dérivés amines .
Applications de la recherche scientifique
Le 6-imino-11-méthyl-7-(2-morpholin-4-yléthyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tétradéca-3(8),4,9,11,13-pentaène-5-carboxamide a plusieurs applications dans la recherche scientifique. En chimie, il est utilisé comme élément de construction pour synthétiser des molécules plus complexes. En biologie, il est étudié pour son potentiel en tant que composé bioactif doté de propriétés antimicrobiennes et anticancéreuses. En médecine, il est exploré pour ses applications thérapeutiques potentielles, y compris le développement de médicaments pour diverses maladies. Dans l’industrie, il est utilisé dans le développement de nouveaux matériaux et procédés chimiques .
Applications De Recherche Scientifique
6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential as a bioactive compound with antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications, including drug development for various diseases. In industry, it is used in the development of new materials and chemical processes .
Mécanisme D'action
Le mécanisme d’action de ce composé implique son interaction avec des cibles moléculaires et des voies spécifiques. Il peut agir en inhibant certaines enzymes ou certains récepteurs, ce qui conduit à la modulation des processus biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l’application spécifique et du contexte de son utilisation. Par exemple, dans les applications antimicrobiennes, il peut cibler les enzymes bactériennes, tandis que dans les applications anticancéreuses, il peut inhiber les voies de prolifération des cellules cancéreuses .
Comparaison Avec Des Composés Similaires
Comparé à d’autres composés similaires, le 6-imino-11-méthyl-7-(2-morpholin-4-yléthyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tétradéca-3(8),4,9,11,13-pentaène-5-carboxamide se distingue par sa structure tricyclique unique et la présence de plusieurs groupes fonctionnels. Les composés similaires comprennent le N-cyclopropyl-4-méthyl-3-{2-[(2-morpholin-4-yléthyl)amino]quinazolin-6-yl}benzamide et le 6-amino-2-[(2-morpholin-4-yléthyl)amino]-3,7-dihydro-8H-imidazo[4,5-g]quinazoline. Ces composés partagent certaines similitudes structurales, mais diffèrent par leurs groupes fonctionnels spécifiques et leur architecture moléculaire globale .
Propriétés
Numéro CAS |
618383-73-6 |
|---|---|
Formule moléculaire |
C19H22N6O3 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C19H22N6O3/c1-12-3-2-4-25-17(12)22-18-14(19(25)27)11-13(16(21)26)15(20)24(18)6-5-23-7-9-28-10-8-23/h2-4,11,20H,5-10H2,1H3,(H2,21,26) |
Clé InChI |
SQADILXUYFYXCF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCN4CCOCC4)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-methyl-2-[(4-methylbenzyl)amino]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621048.png)
![(2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(3-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11621060.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621068.png)
![2-(2,3-Dimethylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11621070.png)
![2-Phenyl-4-(tricyclo[4.3.1.1~3,8~]undec-1-yl)-1,3-thiazole](/img/structure/B11621075.png)
![N-[(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B11621078.png)

![2-(4-chlorophenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]leucinate](/img/structure/B11621089.png)

![1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methylphenyl)amino]methylidene}urea](/img/structure/B11621093.png)

![7-tert-butyl-2-hydrazinyl-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11621102.png)
![2-(butylamino)-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621106.png)
![methyl 4-({[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B11621112.png)
